Prednisolone Impurity 23

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

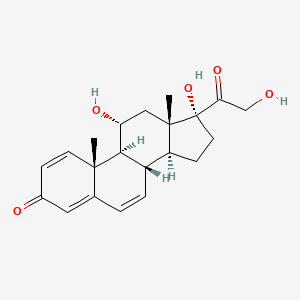

Prednisolone Impurity 23 is a chemical compound related to prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties . This compound is often studied in the context of pharmaceutical research to ensure the purity and efficacy of prednisolone-based medications .

Preparation Methods

The synthesis of Prednisolone Impurity 23 involves several steps, typically starting with prednisolone as the base compound. The synthetic routes and reaction conditions can vary, but they generally involve specific reagents and catalysts to induce the desired chemical transformations. Industrial production methods often employ high-performance liquid chromatography (HPLC) to separate and purify the compound .

Chemical Reactions Analysis

Esterification Reactions

Prednisolone derivatives like prednisolone acetate are synthesized via esterification of the 21-hydroxyl group. For example, acetic anhydride and 4-dimethylaminopyridine (DMAP) catalyze ester formation under controlled conditions (60–65°C for 5–6 hours) . Uncontrolled esterification or incomplete reactions may generate by-products, such as:

-

Acetylated intermediates : Partial acetylation of hydroxyl groups.

-

Cross-esterification : If excess acetic anhydride is present, over-esterification could occur.

Table 1: Typical Esterification Conditions for Prednisolone Derivatives

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| Acetic anhydride + DMAP | 60–65°C | 5–6 hours | Prednisolone acetate |

Hydrolysis and Degradation Pathways

Prednisolone undergoes hydrolysis under acidic or basic conditions, as demonstrated in stability studies . Key degradation pathways include:

-

Acidic hydrolysis : Cleavage of ester bonds (e.g., prednisolone acetate → prednisolone).

-

Basic hydrolysis : Oxidative degradation of sensitive groups (e.g., formation of enol aldehydes via the Mattox rearrangement) .

-

Oxidation : Hydrogen peroxide or UV exposure may oxidize hydroxyl groups to ketones or aldehydes.

Example Reaction :

Prednisolone acetate+HCl→Prednisolone+Acetic acid

Rearrangement Reactions

The Mattox rearrangement is a β-elimination process in corticosteroids, forming enol aldehydes under acidic or basic conditions . This reaction is critical in impurity formation:

-

Mechanism : Acid-catalyzed elimination of water from the 17,21-diesters.

-

Impurities : Enol aldehydes (e.g., 17-formoxyl derivatives).

Table 2: Mattox Rearrangement Products

| Reaction Condition | Impurity Type | Structural Feature |

|---|---|---|

| Acidic | Enol aldehyde | Aldehyde group at C-17 |

| Basic | Oxidized derivatives | Carboxylic acid or ketone |

Analytical Methods for Impurity Detection

Validated chromatographic methods are essential for identifying and quantifying impurities like Prednisolone Impurity 23. For example:

-

HPLC Method : A gradient elution system using acetonitrile, tetrahydrofuran, and water separates prednisolone from impurities A, B, and C .

-

Parameters :

-

Column: Gemini C18 (150 × 4.6 mm, 3 μm).

-

Mobile Phase: Acetonitrile/tetrahydrofuran/water (15:10:75 v/v/v) and acetonitrile/water (80:20 v/v).

-

Detection: UV at 254 nm.

-

Table 3: System Suitability Test (SST) Criteria

| Parameter | Acceptance Criterion | Observed Value |

|---|---|---|

| Tailing Factor | 0.8–1.5 | 1.01 |

| Theoretical Plates | ≥10,000/m | 35,226/m |

| Resolution (Rₛ) | ≥1.5 | 2.3 |

Scientific Research Applications

Prednisolone Impurity 23 is a specific impurity associated with prednisolone, a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive properties. It arises during the synthesis or degradation of prednisolone and is crucial for quality control in pharmaceutical formulations. Prednisolone is used to treat allergies, asthma, and autoimmune diseases, and is included in chemotherapy regimens. Impurities like this compound are important for ensuring the safety and efficacy of prednisolone medications.

Role in Pharmaceutical Science

This compound plays several important roles in pharmaceutical science:

- Reference Standards These methods are crucial for obtaining reference standards for analytical testing and quality assurance.

- Toxicological Studies The biological activity of impurities is often assessed through toxicological studies to ensure patient safety.

- Interaction Studies Interaction studies involving this compound focus on its compatibility with other excipients and active pharmaceutical ingredients. These studies are critical for quality control.

Such studies often utilize techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) to analyze interactions at a molecular level.

Related Corticosteroid Impurities

This compound is part of a broader category of corticosteroid-related impurities. The table below shows some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Prednisone | C21H26O5 | Prodrug form; converted to prednisolone in vivo |

| Prednisolone Acetate | C23H30O6 | Ester derivative with enhanced lipophilicity |

| Meprednisone | C22H26O5 | A synthetic corticosteroid with similar effects |

| Dexamethasone | C22H29F3O5 | Fluorinated derivative with potent anti-inflammatory properties |

| Triamcinolone | C21H25O6 | More potent anti-inflammatory effects than prednisolone |

This compound is distinct because of its specific formation during the degradation or synthesis processes associated with prednisolone and its potential impact on drug quality and efficacy.

Mechanism of Action

The mechanism of action of Prednisolone Impurity 23 is closely related to that of prednisolone. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of leukocyte migration and decreased capillary permeability .

Comparison with Similar Compounds

Prednisolone Impurity 23 is compared with other similar compounds such as hydrocortisone, methylprednisolone, and dexamethasone. While all these compounds share similar anti-inflammatory properties, this compound is unique in its specific structural characteristics and its role in ensuring the purity of prednisolone-based medications .

List of Similar Compounds::- Hydrocortisone

- Methylprednisolone

- Dexamethasone

- Prednisone

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 |

InChI Key |

WFFSJFFZKKRVOE-MKIDGPAKSA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.